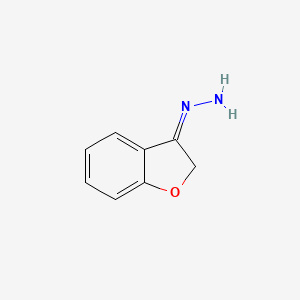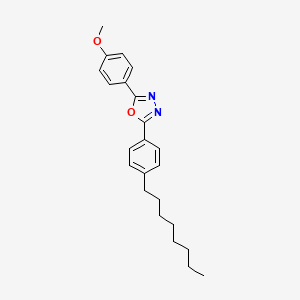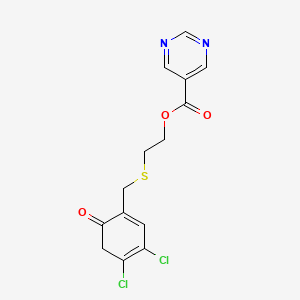
2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the cyclohexa-1,3-dien-1-yl intermediate, followed by its functionalization with dichloro and oxo groups.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient and scalable synthesis of the compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with high reduction potential.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: A compound with a similar cyclohexa-dienyl structure.
Uniqueness
2-(((3,4-Dichloro-6-oxocyclohexa-1,3-dien-1-yl)methyl)thio)ethyl pyrimidine-5-carboxylate is unique due to its combination of dichloro, oxo, and pyrimidine-5-carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H12Cl2N2O3S |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-[(3,4-dichloro-6-oxocyclohexa-1,3-dien-1-yl)methylsulfanyl]ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-11-3-9(13(19)4-12(11)16)7-22-2-1-21-14(20)10-5-17-8-18-6-10/h3,5-6,8H,1-2,4,7H2 |
InChI Key |
MXOHVQTZBNBLED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C=C(C1=O)CSCCOC(=O)C2=CN=CN=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




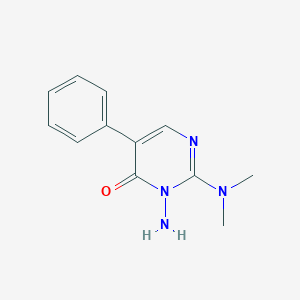
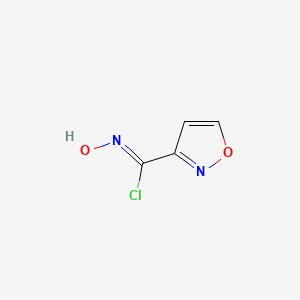
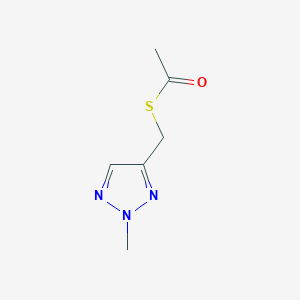
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
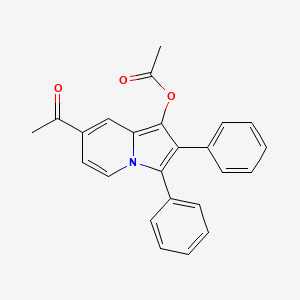
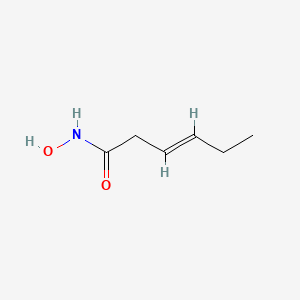
![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)
![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
